molecular formula C8H14O2 B1606702 5-Hydroxycyclooctanone CAS No. 61755-97-3

5-Hydroxycyclooctanone

Cat. No. B1606702
CAS RN: 61755-97-3
M. Wt: 142.2 g/mol
InChI Key: HUNLAYAAWSTPQY-UHFFFAOYSA-N
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Description

5-Hydroxycyclooctanone is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 and is typically found in a powder form .


Synthesis Analysis

The synthesis of 5-Hydroxycyclooctanone can be achieved with an alcohol and hydrochloric acid . Another method involves the reaction of 5-Hydroxycyclooctanone with O-methylhydroxylammonium chloride and sodium acetate in methanol at room temperature .


Molecular Structure Analysis

The InChI code for 5-Hydroxycyclooctanone is 1S/C8H14O2/c9-7-3-1-4-8(10)6-2-5-7/h7,9H,1-6H2 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.


Chemical Reactions Analysis

One notable chemical reaction involving 5-Hydroxycyclooctanone is the transannular 1,5-hydride shift . This reaction has been analyzed by quantum chemical calculations and involves a degenerate transannular 1,5-hydride shift .


Physical And Chemical Properties Analysis

5-Hydroxycyclooctanone is a powder at room temperature . It has a melting point of 99-100 degrees Celsius .

Scientific Research Applications

Chemical Properties and Synthesis

Protection and Reactivity

5-Hydroxycyclooctanone exhibits interesting reactivity due to its medium-ring hydroxy ketone structure. It predominately exists as the transannular hemiacetal and can be protected with an alcohol and hydrochloric acid. This process involves a 1,5-hydride shift, indicating its unique reactivity and potential for further chemical transformations (Choudhary Mohr & Rademacher, 2008).

Transannular Hydride Shift

Further analysis of 5-Hydroxycyclooctanone revealed a transannular 1,5-hydride shift mechanism, confirmed through 1H NMR measurements and quantum chemical calculations. This study highlights its potential in synthetic organic chemistry, demonstrating the molecule's intriguing behavior under both acidic and basic conditions (Rademacher & Choudhary Mohr, 2007).

Biological Implications

Stability and Role in DNA

While not directly related to 5-Hydroxycyclooctanone, the study of 5-Hydroxymethylcytosine, a derivative of 5-methylcytosine in DNA, has profound implications in understanding DNA methylation and potential biological roles. Such studies provide a framework for investigating similar molecules like 5-Hydroxycyclooctanone in biological systems, examining their stability, and exploring their roles in health and disease (Bachman et al., 2014).

Epigenetic Modifications

Research into 5-Hydroxymethylcytosine also sheds light on the complexity of epigenetic modifications, where molecules similar to 5-Hydroxycyclooctanone might play a role. Understanding these modifications is crucial for grasping the full scope of genetic regulation and expression in various cell types, including embryonic stem cells (Pastor et al., 2011).

Safety And Hazards

The safety information for 5-Hydroxycyclooctanone includes several hazard statements such as H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-hydroxycyclooctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-3-1-4-8(10)6-2-5-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNLAYAAWSTPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCCC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298711
Record name 5-hydroxycyclooctanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxycyclooctanone

CAS RN

61755-97-3
Record name NSC125566
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Record name 5-hydroxycyclooctanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxycyclooctan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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